molecular formula C15H12N4O4 B1143351 Cinnamaldehyde 2,4-dinitrophenylhydrazone CAS No. 1237-69-0

Cinnamaldehyde 2,4-dinitrophenylhydrazone

Cat. No. B1143351
CAS RN: 1237-69-0
M. Wt: 312.28
InChI Key:
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Description

Cinnamaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C15H12N4O4 . It has an average mass of 312.280 Da and a monoisotopic mass of 312.085846 Da .


Synthesis Analysis

The synthesis of 2,4-dinitrophenylhydrazones, such as Cinnamaldehyde 2,4-dinitrophenylhydrazone, involves a catalytic process. This process occurs in an aqueous reaction mixture of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . The reaction takes place in the presence of carbonic acid protons under the pressure of a CO2-H2O steam-gas mixture .


Molecular Structure Analysis

The molecular structure of Cinnamaldehyde 2,4-dinitrophenylhydrazone is complex, with multiple bonds and functional groups . It includes a double-bond stereo configuration .


Chemical Reactions Analysis

Cinnamaldehyde 2,4-dinitrophenylhydrazone is involved in addition-elimination reactions . These reactions are characterized by the addition of 2,4-dinitrophenylhydrazine across the carbon-oxygen double bond to form an intermediate compound, which then loses a molecule of water .


Physical And Chemical Properties Analysis

Cinnamaldehyde 2,4-dinitrophenylhydrazone has a density of 1.31g/cm3 . Its boiling point is predicted to be 503.3ºC . The compound has a molecular weight of 312.28000 and a molecular formula of C15H12N4O4 .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • Isomerization Analysis : Cinnamaldehyde 2,4-dinitrophenylhydrazones, like other aldehyde-2,4-dinitrophenylhydrazones, exist as (E)- and (Z)-geometrical isomers. Their UV–visible spectral properties differ, which can be crucial for analytical purposes (Uchiyama et al., 2004).
    • Quantitative Determination : These compounds are used in high-performance liquid chromatography for the quantitative determination of carbonyl compounds in air or water (Selim, 1977).
  • Pharmacological and Biochemical Research :

    • Cytotoxic Activity : Hydrazones derived from cinnamaldehyde have shown high cytotoxic activity against certain cancer cell lines. They have been evaluated for their anticancer activity and pharmacokinetic profile, indicating their potential in cancer treatment (Araújo et al., 2021).
    • Antimicrobial Properties : Cinnamaldehyde, a constituent of cinnamon essential oils, exhibits antimicrobial properties, which could be relevant in the context of cinnamaldehyde derivatives like 2,4-dinitrophenylhydrazone (Friedman, 2017).
    • Cancer Chemotherapy : Cinnamaldehyde and its derivatives are being explored as potential anticancer drugs. They exhibit properties conducive to chemotherapy, such as inducing apoptosis in cancer cells (Hong et al., 2016).
  • Other Applications :

    • Gas Chromatography and Mass Spectrometry : Cinnamaldehyde 2,4-dinitrophenylhydrazones are also relevant in gas chromatography-mass spectrometry for detecting and identifying volatile aldehydes (Thomas et al., 1995).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided . Dust formation and inhalation of mist, gas, or vapors should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of contact, contaminated clothing should be removed and the skin should be washed with plenty of water .

Future Directions

While specific future directions for research on Cinnamaldehyde 2,4-dinitrophenylhydrazone are not mentioned in the retrieved sources, the compound’s involvement in addition-elimination reactions and its synthesis under carbon dioxide pressure suggest potential areas of exploration. Further studies could investigate its reactivity under different conditions or its potential applications in various chemical processes.

properties

IUPAC Name

N-(cinnamylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSRMSQNTNYDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924573
Record name 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamaldehyde 2,4-dinitrophenylhydrazone

CAS RN

1237-69-0
Record name 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
25
Citations
VL dos Anjos Santos, A de Assis Gonsalves… - … de Ciencias Químico …, 2021 - scielo.org.co
Aim: To evaluate the anticancer activity in vitro and the pharmacokinetic profile of six synthesized hydrazonic compounds, identified as vanillin 1-phthalazinylhydrazone (VAN-1); 2, 4-…
Number of citations: 3 www.scielo.org.co
BM Mikhailov, GS Ter-Sarkisyan - Bulletin of the Academy of Sciences of …, 1960 - Springer
The condensation of the dimethyl mercaptals of cinnamaldehyde, benzaldehyde, andβ -cyclocitral with vinyl ethyl ether in the presence of acid catalysts was studied. 2. As a result of …
Number of citations: 3 link.springer.com
EA Braude, RP Linstead, KR Wooldridge - Journal of the Chemical …, 1956 - pubs.rsc.org
… Working up gave cinnamaldehyde 2 : 4-dinitrophenylhydrazone (0.62 g., !%yo), m. p. … (26%) of cinnamaldehyde 2 : 4-dinitrophenylhydrazone. Cinnumuldehyde-Tetruchloro~utechol …
Number of citations: 45 pubs.rsc.org
D Ghazanfari, MM Hashemi - ACTA CHIMICA SLOVENICA., 2004 - Citeseer
2, 4-Dinitrophenylhydrazones and other derivatives of carbonyl compounds are important intermediates in organic synthesis because of their use in the characterization and …
Number of citations: 5 citeseerx.ist.psu.edu
ED Bergmann, J Schwarcz - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Johnson reports the longest maximum of cinnamaldehyde 2 : 4-dinitrophenylhydrazone at 3910 A (4.59). The hypsochromic effect of the fluorine atom in this case is -1SOw (for the …
Number of citations: 2 pubs.rsc.org
JS Belew, C Tek-Ling - Chemical Communications (London), 1967 - pubs.rsc.org
NAKAGAWA~ has shown that a higher valency oxide of nickel (which he termed nickel peroxide) prepared from nickel (I1) sulphate and sodium hypochlorite is an effective oxidising …
Number of citations: 0 pubs.rsc.org
JH Birkinshaw, P Chaplen, WPK Findlay - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… An authentic specimen of cinnamaldehyde 2:4-dinitrophenylhydrazone of mp 2520 produced no depression in mp when mixed with the above derivative of the natural product. Another …
Number of citations: 18 www.ncbi.nlm.nih.gov
B JH, P CHAPLEN - The Biochemical Journal, 1957 - europepmc.org
… An authentic specimen of cinnamaldehyde 2:4-dinitrophenylhydrazone of mp 2520 produced no depression in mp when mixed with the above derivative of the natural product. Another …
Number of citations: 2 europepmc.org
C KAISER, A BURGER, L ZIRNGIBL… - The Journal of …, 1962 - ACS Publications
In view ofthe potent activity3 of Zrons-2-phenyl-cyclopropylamine4 (tranylcypromine, SKF 385) as an inhibitor of monoamine oxidase and as a clinical antidepressant drug, a series of …
Number of citations: 40 pubs.acs.org
BCL Weedon, RJ Woods - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The resulting precipitate was removed and crystallised from ethyl acetate, giving cinnamaldehyde 2 : 4-dinitrophenylhydrazone. Batches of manganese dioxide giving yields of ca. 0.35 g…
Number of citations: 12 pubs.rsc.org

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